Temporin-1SPa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSAITSILGKFF |
Origin of Product |
United States |
Detailed Research Findings
The primary structure of Temporin-1SPa has been identified, revealing a specific sequence of 13 amino acids. nih.gov This sequence determines the peptide's unique chemical properties and its biological activity.
Table 1: Amino Acid Sequence of this compound
| Amino Acid Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Phenylalanine | F |
| 2 | Leucine | L |
| 3 | Proline | P |
| 4 | Leucine | L |
| 5 | Valine | V |
| 6 | Glycine | G |
| 7 | Lysine (B10760008) | K |
| 8 | Isoleucine | I |
| 9 | Leucine | L |
| 10 | Serine | S |
| 11 | Glycine | G |
| 12 | Leucine | L |
| 13 | Isoleucine | I |
Data sourced from PubMed Central nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C68H123N15O14 |
| Average Molecular Weight | 1386.8 g/mol |
| Net Charge at pH 7 | +1 |
| Hydrophobicity | High |
Biological Spectrum of Activity and Efficacy Studies of Temporin 1spa
Antibacterial Activity
Temporin-1SPa exhibits a significant antibacterial effect, with a pronounced efficacy against Gram-positive bacteria. researchgate.netnih.gov Its activity against multidrug-resistant strains is of particular interest in the search for new antimicrobial agents.
This compound has demonstrated activity against Gram-positive bacteria. researchgate.net Studies have shown its effectiveness against various pathogenic strains. For instance, research has reported its activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The temporin family, in general, is known for its potent action against Gram-positive bacteria. mdpi.comnih.gov
Table 1: Antibacterial Activity of this compound Against Gram-Positive Bacteria
This table is interactive. You can sort and filter the data.
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus USA300 | 1.6 - 12.5 | mdpi.com |
| Bacillus subtilis 168 | N/A | nih.gov |
| Staphylococcus epidermidis 1457 | N/A | nih.gov |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium.
A crucial aspect of this compound's biological profile is its efficacy against multidrug-resistant (MDR) bacteria. The peptide has shown activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains with a reported Minimum Inhibitory Concentration (MIC) of 12.5 μM. mdpi.comencyclopedia.pub This finding is significant given the challenge posed by antibiotic-resistant bacteria in clinical settings. encyclopedia.pub Specifically, its activity against methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, has been documented with MIC values ranging from 1.6 to 12.5 μM. mdpi.com
Table 2: Efficacy of this compound Against Multidrug-Resistant Bacterial Strains
This table is interactive. You can sort and filter the data.
| Resistant Strain | MIC (μM) | Reference |
|---|---|---|
| Vancomycin-Intermediate S. aureus (VISA) | 12.5 | mdpi.comencyclopedia.pub |
| Methicillin-Resistant S. aureus (MRSA) USA300 | 1.6 - 12.5 | mdpi.com |
In contrast to its potent effects on Gram-positive bacteria, this compound displays limited or no activity against Gram-negative bacterial pathogens. researchgate.net Research indicates that while it is effective against Gram-positive strains, it does not inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov This differential activity is a characteristic feature of many temporins, which are primarily active against Gram-positive organisms. conicet.gov.arnih.gov
Antifungal Activity
In addition to its antibacterial properties, this compound has been reported to possess antifungal activity. uniprot.org This broadens its potential as a versatile antimicrobial agent.
Studies have explored the effectiveness of this compound against pathogenic yeasts. cdnsciencepub.com While specific MIC values for this compound against a wide range of yeasts are not extensively detailed in the provided search results, related studies on other temporins have shown significant activity against various Candida species. cdnsciencepub.comnih.gov For instance, a study evaluating six temporins, including this compound, noted antifungal activity against yeasts. cdnsciencepub.com Another temporin, Temporin-1OLa, was found to be active against Candida albicans, C. glabrata, and C. tropicalis. nih.gov
There is currently limited specific information available regarding the direct action of this compound against filamentous fungi in the provided search results. While some members of the temporin family have shown activity against filamentous fungi, detailed studies focusing on this compound's efficacy in this area are not prominently featured. nih.govmdpi.com
Anticancer Activity
The potential of antimicrobial peptides as novel anticancer agents has garnered significant scientific interest. Within the temporin family, several members have been investigated for their cytotoxic effects against neoplastic cells. Research into this compound has begun to delineate its activity in this area.
Investigation of Cytoselective Effects on Neoplastic Cells
Studies have been conducted to evaluate the anticancer potential of this compound, a naturally occurring peptide. Research involving a panel of six temporins, including this compound, has provided initial data on its cytotoxic activity against specific cancer cell lines.
In one key study, the activity of synthetic this compound was tested against mouse breast cancer cells (4T1) and human cervical cancer cells (HeLa). The results indicated that this compound, along with other tested temporins, exhibited some level of toxicity towards these cancer cells. However, the study also assessed the cytotoxicity against normal human skin HaCaT cells to determine a cell selectivity index. The findings suggested that the anticancer cell selectivity of the tested temporins, including by extension this compound, was relatively low. nih.gov For instance, another temporin in the same study, Temporin-1Ga, was more toxic to mouse breast cancer cells 4T1 with a 50% lethal concentration (LC₅₀) of 20 μM, while Temporin-1OLa showed higher toxicity to HeLa cells with an LC₅₀ of 25 μM. nih.gov In comparison, the cytotoxicity to normal human skin HaCaT cells for Temporin-1OLa and Temporin-1Ga was 100 μM and 40 μM, respectively. nih.gov
The table below summarizes the anticancer activity of this compound and related temporins from the aforementioned study.
| Peptide | Cell Line | LC₅₀ (μM) | Normal Cell Line (HaCaT) LC₅₀ (μM) | Anticancer Cell Selectivity Index |
| This compound | 4T1 (Mouse Breast Cancer) | >25 | >100 | Not Determined |
| HeLa (Human Cervical Cancer) | >25 | >100 | Not Determined | |
| Temporin-1Ga | 4T1 (Mouse Breast Cancer) | 20 | 40 | 2 |
| Temporin-1OLa | HeLa (Human Cervical Cancer) | 25 | 100 | 4 |
It is important to note that while this compound showed some activity, other temporins like Temporin-1CEa have been more extensively studied for their selective cytotoxicity, demonstrating potent activity against various human carcinoma cell lines with lower hemolytic effect and no significant cytotoxicity to normal human umbilical vein smooth muscle cells at concentrations that were effective against cancer cells. imrpress.com
Mechanisms Underlying Selective Anticancer Properties
The precise mechanisms by which this compound exerts its anticancer effects have not been extensively elucidated in dedicated studies. However, the mechanisms of action for other temporins, particularly those with similar amphipathic α-helical structures, offer significant insights. The general consensus for the anticancer action of many antimicrobial peptides, including temporins, involves preferential interaction with and disruption of the cancer cell membrane. nih.govmdpi.com
Cancer cell membranes often exhibit a higher negative charge compared to normal eukaryotic cells due to an increased surface expression of anionic molecules like phosphatidylserine. nih.govresearchgate.net This creates an electrostatic attraction for cationic peptides like temporins. The proposed mechanism for a related peptide, Temporin-1CEa, involves several stages:
Membrane Binding and Disruption: The peptide binds to the cancer cell membrane, disrupting its integrity and inducing permeability. researchgate.netiiitd.edu.in This can lead to the formation of pores, causing leakage of intracellular contents and ultimately, cell lysis, especially at higher concentrations. researchgate.netnih.gov
Induction of Apoptosis: At lower concentrations, some temporins can trigger programmed cell death (apoptosis) through intracellular mechanisms. iiitd.edu.in This can involve the peptide's entry into the cell where it targets mitochondria. nih.govplos.org
Mitochondrial Pathway: The peptide can cause the mitochondrial membrane to depolarize, leading to an overproduction of reactive oxygen species (ROS) and the release of intracellular calcium ions (Ca2+). researchgate.netplos.orgplos.org These events are critical triggers for the apoptotic cascade.
Studies on Temporin-1CEa have shown that it can induce rapid cell death in breast cancer cells through both direct membrane destruction and these intracellular, mitochondria-involved mechanisms. nih.govfrontiersin.orgmdpi.com Given the structural similarities among temporins, it is plausible that this compound employs a similar multi-faceted approach to induce cancer cell death, although further specific research is required for confirmation.
Broader Biological Activities within the Temporin Family Research
The temporin family of peptides is known for a wide range of biological activities beyond their antibacterial effects. Research has explored their potential as antiviral, antiparasitic, and immunomodulatory agents, showcasing the multifunctional nature of these frog-derived molecules.
Exploration of Antiviral Effects
Several members of the temporin family have demonstrated notable antiviral activity against a range of viruses, particularly enveloped viruses. nih.gov The primary mechanism of action is often virucidal, meaning the peptides directly interact with and disrupt the viral envelope, thus inactivating the virus before it can infect a host cell. cdnsciencepub.com
For example, Temporin B has been shown to be effective against Herpes Simplex Virus 1 (HSV-1) by disrupting the viral envelope. nih.gov Similarly, Temporin G also affects HSV-1 replication by acting on the virion and during the early stages of its life cycle. nih.gov Other studies have highlighted the efficacy of Temporin L and analogues of Temporin-1CEb against HSV-1. researchgate.netnih.gov The antiviral mechanism of some temporin analogues involves interaction with heparan sulfate (B86663) on the cell surface, which reduces the attachment of HSV-1 to the host cell. researchgate.net While the antiviral properties of the broader temporin family are well-documented, specific studies detailing the antiviral activity of this compound are currently limited.
Studies on Antiparasitic Efficacy
The temporin family also exhibits significant potential in combating parasitic infections. cdnsciencepub.com Several temporins have been identified with activity against protozoan parasites such as Leishmania and Trypanosoma. researchgate.net
Temporin-SHa and its analogue [K3]SHa have shown potent activity against both the promastigote and amastigote forms of Leishmania, with the mechanism attributed to membrane disruption via pore formation. cdnsciencepub.comresearchgate.net These peptides have been observed to cause rapid membrane permeabilization and depolarization in the parasites. cdnsciencepub.com Temporin-SHd, a 17-residue peptide, also displays a broad spectrum of antimicrobial activity that includes antiparasitic action against Leishmania infantum. frontiersin.org While at least six different temporins have been reported to have leishmanicidal activity, specific investigations into the antiparasitic efficacy of this compound are not yet prominent in the existing literature. researchgate.netfrontiersin.org
Immunomodulatory and Anti-Inflammatory Research
Beyond direct killing of microbes and cancer cells, temporins can modulate the host's immune and inflammatory responses. frontiersin.org This dual functionality is a significant area of therapeutic interest.
Several temporins and their analogues have demonstrated anti-inflammatory properties. For instance, Temporin-1CEa can bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. researchgate.netresearchgate.net By binding to LPS, Temporin-1CEa can inhibit its inflammatory effects and downregulate inflammatory signaling pathways. researchgate.net Synthetic analogues of Temporin L have been shown to exert anti-inflammatory activity in animal models of peritonitis by reducing leukocyte infiltration and the production of inflammatory mediators like IL-6 and TNF-α. frontiersin.org A combination of Temporin A and a modified Temporin B was also found to have both antimicrobial and anti-inflammatory activity in vivo. While a database entry suggests that this compound possesses anti-inflammatory properties, detailed research studies specifically confirming and characterizing this activity are needed to fully understand its immunomodulatory potential.
Mechanisms of Action and Molecular Interactions of Temporin 1spa
Membrane-Targeting Mechanisms
The principal mechanism by which Temporin-1SPa and other temporins exert their antimicrobial effects is through direct interaction with and subsequent damage to the microbial cell membrane. conicet.gov.armdpi.com This interaction leads to a loss of membrane integrity, ultimately causing cell death.
Permeabilization and Disruption of Microbial Cell Membranes
This compound has demonstrated notable activity against Gram-positive bacteria, including vancomycin-intermediate Staphylococcus aureus (VISA) strains, with a reported minimum inhibitory concentration (MIC) of 12.5 μM. encyclopedia.pub This bactericidal activity is primarily achieved by permeabilizing the cell membrane. The process begins with the peptide accumulating on the bacterial surface, driven by electrostatic and hydrophobic interactions. mdpi.com Following accumulation, the peptide inserts into the lipid bilayer, causing structural damage that results in the formation of pores or channels. This disruption leads to the leakage of essential intracellular components, depolarization of the membrane potential, and ultimately, cell lysis. cdnsciencepub.comird.fr Studies on related temporins show that this membrane permeabilization can be extremely rapid, with some analogs killing bacteria within minutes. nih.govplos.org For instance, while the highly active Temporin-1OLa can kill S. aureus in under 30 minutes, this compound's action at the same concentration is slower, indicating differences in killing kinetics among temporins. nih.gov
Proposed Models of Membrane Interaction (e.g., Carpet Model, Toroidal Pore Formation)
Several models have been proposed to describe how antimicrobial peptides like temporins disrupt microbial membranes. The specific model can depend on the peptide's structure, concentration, and the composition of the target membrane. For the temporin family, two prominent models are the "carpet" model and the "toroidal pore" model. encyclopedia.pub
Carpet Model: In this model, the peptide monomers first bind to the outer surface of the microbial membrane, aligning parallel to the lipid bilayer. As the concentration of the peptide on the surface increases, they form a "carpet-like" layer. This extensive coverage disrupts the membrane's curvature and stability, eventually leading to its disintegration in a detergent-like manner, forming transient holes or micelles without creating stable pores. mdpi.com
Toroidal Pore Formation: This model suggests that after initial binding, the peptides insert perpendicularly into the membrane. They then induce the lipid monolayers to bend inward continuously, forming a "toroidal" or "wormhole" pore. In this configuration, the pore is lined by both the peptides and the head groups of the lipid molecules. mdpi.com This action creates a hydrophilic channel through the membrane, allowing for the uncontrolled passage of water and ions.
While the exact model followed by this compound has not been definitively elucidated, these mechanisms are characteristic of short, amphipathic α-helical peptides, a class to which temporins belong. conicet.gov.armdpi.com
Influence of Membrane Lipid Composition on Activity
The efficacy of temporins is significantly influenced by the lipid composition of the target membrane. Studies on other temporins, such as Temporin L, have shown that the peptide's ability to perturb a membrane is modulated by its lipid makeup. nih.gov For example, the presence of negatively charged (anionic) lipids, which are abundant in bacterial membranes but less so on the outer leaflet of mammalian cells, can facilitate the initial electrostatic attraction of the cationic peptide. Research on model membrane systems (liposomes) has demonstrated that temporins can cause leakage from both neutral and negatively charged vesicles. asm.org Specifically, interactions with phosphatidylinositol and cardiolipin (B10847521) have been identified as possible targets for some temporin analogs. asm.org This preference for certain lipids contributes to the selective activity of these peptides against microbial cells over host cells.
Investigation of Intracellular Targets
While membrane disruption is the primary and most well-documented mechanism of action for the temporin family, some antimicrobial peptides are known to translocate into the cytoplasm and interact with intracellular components. encyclopedia.pubird.fr The investigation into such targets for this compound is less developed.
Interaction with Nucleic Acids and Inhibition of Biosynthesis
Some antimicrobial peptides can exert their effects by binding to DNA or RNA, thereby inhibiting crucial processes like replication, transcription, or translation. encyclopedia.pubmdpi.com For example, studies on Temporin-SHa have shown it can induce DNA fragmentation in parasites, suggesting a secondary intracellular action after membrane permeabilization. ird.fr However, there is currently no direct scientific evidence demonstrating that this compound specifically binds to microbial nucleic acids or inhibits their biosynthesis as a primary mode of action. Such effects, if they occur, are likely secondary to the initial and rapid damage inflicted upon the cell membrane.
Modulation of Intracellular Enzyme Activities
Another potential intracellular mechanism for antimicrobial peptides is the inhibition of essential enzyme functions. encyclopedia.pub Some databases classify this compound as an "enzyme inhibitor," though the specific enzymes targeted are not specified. frontiersin.org Research on other temporin analogs has suggested possible intracellular activity; for instance, a Temporin B analog was observed to cause the disintegration of subcellular structures within Candida albicans without lysing the cell, hinting at internal targets. asm.orgresearchgate.net However, specific studies identifying and characterizing the modulation of any particular intracellular microbial enzymes by this compound are lacking in the current scientific literature. Therefore, while plausible, the role of intracellular enzyme inhibition in the antimicrobial activity of this compound remains an area that requires further investigation.
Induction of Programmed Cell Death Pathways in Target Microorganisms
The primary mechanism of action for many antimicrobial peptides involves the physical disruption of the microbial cell membrane. However, some peptides can also trigger internal, programmed cell death (PCD) pathways, such as apoptosis-like death, in target microorganisms. jmb.or.krnih.gov This can involve processes like DNA fragmentation and the activation of specific enzymes. plos.org
For the broader temporin family, some members like temporin-SHa have been shown to induce cellular events characteristic of apoptosis-like death in parasites, often as a secondary effect to their primary membranolytic action. plos.orgmdpi.com However, specific studies detailing whether this compound induces similar programmed cell death pathways in its target bacteria are not available in the current scientific literature. The predominant mechanism described for temporins is a rapid permeabilization and disruption of the cell membrane. ird.frimrpress.com
Modulatory Effects on Pathogen Virulence Factors
Beyond direct killing, some antimicrobial peptides can modulate the expression of bacterial virulence factors, which are molecules that enable pathogens to infect a host and cause disease. This can include the inhibition of toxins or the disruption of bacterial communication systems.
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and the host immune system. The ability to prevent biofilm formation or destroy established biofilms is a critical therapeutic strategy. frontiersin.orgmdpi.com
This compound has been included in studies alongside other temporin analogs for comparative purposes of their antimicrobial efficacy. researchgate.netmdpi.com While the anti-biofilm capabilities of other temporins, such as Temporin-1OLa and Temporin-1Tb, have been documented against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, specific data on the anti-biofilm strategies of this compound are not detailed in the available research. frontiersin.orgnih.gov A comprehensive study that analyzed six temporins, including this compound, focused its mechanistic and anti-biofilm analysis on Temporin-1OLa, which demonstrated a significant ability to inhibit and disrupt S. aureus biofilms. nih.gov The specific efficacy and mechanisms of this compound against bacterial biofilms remain an area for future investigation.
The outer surface of bacteria is composed of complex molecules that are often the first point of contact for antimicrobial peptides. In Gram-negative bacteria, this outer membrane is rich in lipopolysaccharides (LPS), while the cell wall of Gram-positive bacteria contains lipoteichoic acids (LTA). plos.orgrsc.org The interaction of an AMP with these molecules is a critical determinant of its activity and spectrum. nih.govjmb.or.kr
Currently, there are no specific studies in the reviewed literature that characterize the direct binding or interaction of this compound with either LPS or LTA. However, its activity spectrum provides indirect evidence. This compound has demonstrated activity against Gram-positive bacteria like vancomycin-intermediate Staphylococcus aureus (VISA) but is not active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govencyclopedia.pub
This profile suggests a productive interaction with the cell wall of Gram-positive bacteria, likely involving LTA, allowing the peptide to reach its ultimate target, the cell membrane. Conversely, the lack of activity against Gram-negative bacteria may suggest that this compound is bound and neutralized by the LPS layer, preventing it from permeating the outer membrane. This sequestration by LPS is a known mechanism of resistance against many other members of the temporin family. nih.gov Direct experimental evidence of these specific molecular interactions for this compound has yet to be reported.
Data Table
The following table summarizes the known minimum inhibitory concentration (MIC) for this compound against a specific bacterial strain.
| Compound | Organism | Strain | MIC (μM) | Source |
| This compound | Staphylococcus aureus | VISA Mu50 | 12.5 | encyclopedia.pub |
Structure Activity Relationships Sar and Rational Peptide Design
Influence of Primary Amino Acid Sequence on Biological Function
Role of Hydrophobicity and Hydrophilic Residues
A defining characteristic of the temporin family, including Temporin-1SPa, is a high proportion of hydrophobic residues, which can constitute up to 70% of the peptide sequence. conicet.gov.ar Leucine is often the most abundant amino acid. conicet.gov.ar This hydrophobicity is critical for the peptide's ability to partition into and disrupt the lipid bilayer of bacterial membranes. encyclopedia.pub Research on various temporins has shown that those with antibacterial activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains all possess a hydrophobic residue content exceeding 50%. mdpi.com The relative inactivity of some temporin analogues, such as temporin-CPa against certain S. aureus strains, has been linked to a lower hydrophobic content. nih.gov This underscores that a significant degree of hydrophobicity is a prerequisite for potent antimicrobial action, as it facilitates the initial insertion into the cell membrane. mdpi.com
Importance of Net Charge and Cationicity
This compound possesses a net positive charge of +1 at a neutral pH. conicet.gov.ar This modest cationicity is a common feature among temporins, which typically have net charges ranging from 0 to +3. conicet.gov.arfrontiersin.org The positive charge is crucial for the initial electrostatic attraction to the negatively charged components of microbial cell surfaces, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. While this compound demonstrates activity with a +1 charge, studies on other temporins suggest that modulating cationicity can significantly enhance biological function. mdpi.comfrontiersin.org For instance, increasing the net positive charge of temporin-SHa by substituting a neutral serine with a cationic lysine (B10760008) resulted in improved activity against both bacteria and yeasts. cdnsciencepub.com However, a delicate balance must be maintained, as simply increasing the charge without considering hydrophobicity may not yield a more effective peptide. researchgate.net Indeed, some temporins with a net charge of +1 or lower have been found to be inactive. nih.gov
| Property | This compound | General Temporin Family |
| Sequence | FLSAITSILGKFF-NH2 | 10-14 amino acids |
| Net Charge | +1 | 0 to +3 |
| Hydrophobicity | High | Typically >50% hydrophobic residues |
Impact of Specific Amino Acid Substitutions and Length Modifications
Rational design of peptide analogues through amino acid substitution and length modification is a key strategy for improving activity and selectivity. While specific substitution studies on this compound are not extensively detailed, research on closely related temporins provides valuable insights.
Amino Acid Substitution: Altering the primary structure can have profound effects. The substitution of single amino acids with their D-isomers in Temporin L was shown to disrupt helicity, which in some cases drastically reduced hemolytic activity against mammalian cells while preserving potent anti-Candida activity. researchgate.net Similarly, replacing specific residues in temporin 1DRa with α-aminoisobutyric acid (Aib) was found to enhance antimicrobial potency against S. aureus and C. albicans. conicet.gov.ar These examples highlight that targeted substitutions can fine-tune the balance between antimicrobial efficacy and toxicity.
Length Modification: Temporins are among the shortest known antimicrobial peptides, typically 10 to 14 residues long. mdpi.comfrontiersin.org This short length is a key characteristic, though sequences of 10 amino acids or fewer can be inactive. nih.gov Truncation of amino acids is a recognized technique for adjusting the physicochemical properties of peptides. frontiersin.org The 13-amino-acid length of this compound places it squarely within the typical active range for this family. conicet.gov.aruniprot.org
| Modification Type | Example (on related Temporins) | Observed Effect | Reference |
| Cationicity Increase | [K3]temporin-SHa (Ser to Lys) | Improved activity against bacteria and yeasts | cdnsciencepub.com |
| D-Amino Acid Sub. | D-Leu9 in [Pro3]TL | Maintained antifungal activity, reduced hemolysis | researchgate.net |
| Aib Substitution | Aib8 in temporin 1DRa | Increased potency against S. aureus & C. albicans | conicet.gov.ar |
Conformational Determinants of Activity
The biological function of this compound is not solely dependent on its primary sequence but also on the three-dimensional structure it adopts upon interacting with target membranes.
Significance of Alpha-Helical Structure and Amphipathicity
Like many other temporins, this compound is predicted to form an α-helical secondary structure. mdpi.com This conformation is not stable in aqueous environments but is induced in the presence of membrane-mimicking solvents or lipid micelles. mdpi.commdpi.com The resulting α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This amphipathicity is critical to its mechanism of action, allowing the hydrophobic face to interact with the lipid core of the cell membrane while the hydrophilic face, containing the charged lysine residue, can interact with the lipid head groups and water. encyclopedia.pubmdpi.com This structure facilitates the peptide's insertion into and perturbation of the membrane, leading to cell lysis. conicet.gov.arcdnsciencepub.com Structural studies on the related temporin-1OLa confirmed it adopts a structure with a classic amphipathic helix, which is responsible for its ability to damage bacterial membranes. nih.gov
Conformational Flexibility in Different Microenvironments
The ability of this compound to exist in different conformational states is a key determinant of its activity. It is largely unstructured or disordered in an aqueous solution. mdpi.commdpi.com This flexibility prevents aggregation in the extracellular medium and is energetically favorable. Upon encountering a microbial membrane, the peptide undergoes a conformational change, folding into its active α-helical state. conicet.gov.armdpi.com This transition from a disordered to an ordered state is driven by the hydrophobic environment of the lipid bilayer. mdpi.com This environmental-dependent folding is a hallmark of many antimicrobial peptides, allowing them to remain inactive and soluble until they reach their target. mdpi-res.com
Design Principles for Enhanced Antimicrobial and Anticancer Efficacy
The therapeutic potential of this compound can be significantly enhanced through targeted modifications aimed at improving its efficacy against microbial pathogens and cancer cells. The core principles for its redesign involve modulating its interaction with cell membranes to be more selective, altering its structural properties to enhance function, and improving its stability in biological environments.
The primary mechanism of action for most temporins involves the permeabilization of cell membranes. informahealthcare.commdpi.com A critical challenge in peptide design is to enhance this activity against target cells (e.g., bacteria, cancer cells) while minimizing damage to host cells, such as human red blood cells (hemolysis). This selectivity is governed by a delicate balance between the peptide's cationicity and hydrophobicity. mdpi.com
This compound has a net positive charge of +2 (from the Lys⁷ residue) and is highly hydrophobic, characteristics that contribute to its activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains with a reported Minimum Inhibitory Concentration (MIC) of 12.5 μM and moderate hemolytic activity. karishmakaushiklab.comnih.govmdpi.com Rational design strategies focus on adjusting these two parameters:
Modulating Cationicity: Increasing the net positive charge of a peptide generally enhances its initial electrostatic attraction to the negatively charged components of bacterial and cancer cell membranes (e.g., lipopolysaccharides, phosphatidylserine), thereby increasing its antimicrobial and anticancer potency and selectivity. mdpi.comnih.gov For this compound, this could be achieved by substituting neutral amino acids with basic residues like Lysine (Lys) or Arginine (Arg). For example, studies on Temporin-1CEb analogs demonstrated that increasing the net charge to +7 in the L-K6 analog resulted in a potent broad-spectrum antibacterial with almost no hemolytic activity. nih.gov
Optimizing Hydrophobicity: While essential for membrane insertion and disruption, excessive hydrophobicity often correlates with increased nonspecific toxicity, particularly hemolysis. mdpi.comnih.gov Therefore, the design of this compound analogs must carefully balance any increase in charge with a potential moderation of hydrophobicity. This can be achieved by replacing bulky hydrophobic residues with smaller or less hydrophobic ones. Research on Temporin L analogs has shown that helicity, which is related to hydrophobicity, is directly correlated with hemolytic activity but not necessarily with antimicrobial potency. researchgate.net This suggests that the hydrophobicity of this compound could be fine-tuned to decrease hemolysis while preserving or even improving its therapeutic efficacy.
The table below illustrates how modifications affecting charge and hydrophobicity in other temporins impact their biological activity, providing a model for the rational design of this compound analogs.
| Peptide | Sequence | Net Charge | Key Modification | MIC (µM) vs. S. aureus | Hemolytic Activity (HC₅₀, µM) | Reference |
| Temporin-1CEa | FLPIVGSLAKVFL-NH₂ | +2 | Parent Peptide | - | 99 | nih.gov |
| [K⁶,K¹⁰]-1CEa | FLPIVKSLAKKFL-NH₂ | +4 | Increased Cationicity | Improved | >300 | nih.gov |
| Temporin L | FVQWFSKFLGRIL-NH₂ | +3 | Parent Peptide | 2.5 | 5 | researchgate.net |
| [A⁹]-TL | FVQWFSKFLAGRIL-NH₂ | +3 | Reduced Hydrophobicity | 5 | 100 | researchgate.net |
This table presents data for Temporin-1CEa and Temporin L to illustrate design principles applicable to this compound.
Structural modifications such as the incorporation of D-amino acids and cyclization are powerful strategies to enhance peptide function and selectivity.
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can profoundly impact a peptide's three-dimensional structure and, consequently, its biological activity. D-amino acids are known to be "α-helix breakers". nih.gov Systematically substituting residues in the α-helical domain of a temporin can disrupt its structure to varying degrees. This disruption can be beneficial; for instance, studies on Temporin L showed that replacing specific L-amino acids with their D-enantiomers could almost completely abolish hemolytic activity while retaining potent anti-Candida activity. nih.gov This strategy could be applied to this compound to create analogs with a better therapeutic index. The introduction of a D-amino acid can reduce the propensity of the peptide to form a continuous, lytic helix upon interaction with mammalian cell membranes, thereby increasing its selectivity for microbial or cancer cells. nih.gov
Cyclization: Introducing conformational constraints through macrocyclization is a well-established method for improving peptide properties. mdpi.com Cyclization can increase receptor binding affinity, enhance selectivity, and improve stability. For temporins, which typically adopt an α-helical conformation in membranes, cyclization can be used to stabilize this active structure. mdpi.com Strategies include side-chain-to-side-chain tethering (e.g., lactam bridges) or head-to-tail cyclization. A study focused on creating cyclic analogs of Temporin L aimed to increase its α-helicity, leading to the development of novel derivatives with altered antimicrobial and antibiofilm activities. mdpi.com Applying such a strategy to this compound could lock its conformation, potentially leading to enhanced and more specific membrane disruption.
The following table shows the effect of D-amino acid substitution on the activity of a Temporin L analog, demonstrating the potential of this strategy for this compound.
| Peptide | Sequence | Key Modification | MIC (µM) vs. C. albicans | % Hemolysis at 50 µM | Reference |
| [Pro³]TL | FVPWFSKFLGRIL-NH₂ | Parent Analog | 3.1 | >90% | nih.gov |
| [Pro³, D-Leu⁹]TL | FVPWFSKFlGRIL-NH₂ | D-Amino Acid Substitution | 6.2 | <10% | nih.gov |
(Lower-case 'l' indicates a D-Leucine residue). This table illustrates the principle of D-amino acid substitution using Temporin L as a model.
A major obstacle for the systemic application of therapeutic peptides is their rapid degradation by proteases present in biological fluids. mdpi.com Peptides are primarily cleaved at specific sites, often after basic residues like Lysine and Arginine. Since this compound contains a Lysine at position 7, it is potentially susceptible to proteolytic enzymes like trypsin. Enhancing its stability is crucial for improving its in vivo efficacy and bioavailability.
Key strategies to increase proteolytic resistance include:
N- and C-Terminal Modifications: Unprotected peptide termini are susceptible to exopeptidases. C-terminal amidation, a common feature in natural temporins including this compound, already provides a degree of stability. conicet.gov.ar Further protection can be achieved by N-terminal acetylation, which blocks aminopeptidases.
D-Amino Acid Incorporation: As proteases are stereospecific, they generally cannot cleave peptide bonds involving D-amino acids. mdpi.com Replacing the L-Lys⁷ in this compound with D-Lys would not only potentially alter its structure-activity profile as discussed previously but would also render the primary cleavage site resistant to trypsin-like proteases. Studies on other AMPs have shown that substituting all L-Lys and L-Arg residues with their D-isomers can lead to remarkable stability against proteases. mdpi.com
Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can also sterically hinder protease access and improve stability. mdpi.com
Cyclization: A cyclic structure, by eliminating the termini, provides inherent resistance to exopeptidases and can also limit the flexibility required for endopeptidase recognition and cleavage. mdpi.com
Synthetic Strategies and Peptide Engineering Approaches
Chemical Synthesis of Temporin-1SPa and its Analogues
The primary route for obtaining this compound and its designed variants for research purposes is through chemical synthesis. This allows for the production of highly pure peptides with precise sequences and modifications, which is essential for detailed structure-activity relationship studies. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical synthesis of this compound and its analogues. bachem.comproteogenix.science This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The most common approach employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. mdpi.comresearchgate.net
The general SPPS cycle for synthesizing a temporin analogue involves several key steps:
Resin Selection: The synthesis typically begins with a resin that, after cleavage, will yield a C-terminally amidated peptide, a common feature of natural temporins. nih.govnih.gov S RAM resins are often used for this purpose. mdpi.commdpi.com
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a basic solution, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain. A variety of coupling reagents can be used, such as HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of HOBt (N-hydroxybenzotriazole), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with Oxyma. nih.govmdpi.com An excess of the protected amino acid and coupling reagents is used to drive the reaction to completion. proteogenix.science
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove excess reagents and by-products, which is a major advantage of the solid-phase method. bachem.com
This cycle is repeated until the full peptide sequence is assembled. For instance, the synthesis of various Temporin A analogues has been successfully achieved using the Fmoc/tBu SPPS strategy. mdpi.comnih.gov Similarly, linear precursors of cyclic Temporin L analogues were synthesized using ultrasonic-assisted SPPS to enhance the efficiency of deprotection and coupling steps. nih.gov
Following the completion of the synthesis, the peptide must be cleaved from the solid support and purified.
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (like tBu) are simultaneously removed. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). proteogenix.science This cocktail often includes "scavengers," such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to trap the highly reactive cationic species generated during the process, which could otherwise modify sensitive amino acid residues like tryptophan or methionine. proteogenix.science
Purification: The crude peptide obtained after cleavage is a mixture containing the target peptide along with various truncated or modified sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying the synthetic peptide to a high degree (typically >95%). mdpi.comwaters.com The peptide solution is loaded onto a C18 column, and separation is achieved by applying a gradient of an organic solvent (like acetonitrile) in water, both usually containing a small amount of TFA.
Analytical Characterization: The identity and purity of the final peptide are confirmed using analytical techniques.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS is used to verify the molecular weight of the synthesized peptide, ensuring it matches the theoretical calculated mass. researchgate.netmdpi.com
Analytical RP-HPLC: This is used to confirm the purity of the final product, showing a single major peak corresponding to the desired peptide. waters.com
The table below summarizes characterization data for synthetic Temporin A and some of its analogues, illustrating the type of data generated during this process.
| Peptide Name | Amino Acid Sequence | Calculated Mass (Da) | Observed Mass (ESI-MS) (Da) |
|---|---|---|---|
| Temporin A (TA) | FLPLIGRVLSGIL-NH₂ | 1396.9 | 1396.8 |
| K1TA | K LPLIGRVLSGIL-NH₂ | 1366.9 | 1366.8 |
| K7TA | FLPLIGK VLSGIL-NH₂ | 1396.9 | 1396.8 |
| A5,12TA | FLPLA GRVLSGA L-NH₂ | 1312.7 | 1312.6 |
Bioconjugation and Functionalization of this compound
To improve the therapeutic potential or to study its mechanism of action, this compound can be chemically modified through bioconjugation and functionalization. These strategies aim to enhance properties such as stability, target selectivity, and membrane interaction.
Covalently linking temporins to other molecules can create bifunctional agents or improve their pharmacokinetic properties.
Peptide-Peptide Conjugates: Research has shown that temporin analogues can be conjugated to other peptides. For example, an analogue of temporin-1CEb (named DK5) was linked to the human peptide dalargin (B549230) via a polyethylene (B3416737) glycol (PEG) linker. mdpi.com This strategy aimed to combine the antimicrobial properties of the temporin with the cytoprotective activities of dalargin. Such conjugates are also synthesized using solid-phase methods. mdpi.com
Polymer Conjugation: While specific examples for this compound are not prominent, a general strategy in the field is the covalent attachment of antimicrobial peptides to polymers or surfaces. nih.govnih.gov For instance, antimicrobial polymers have been synthesized and then covalently attached to materials like hydroxyapatite (B223615) to create antibacterial surfaces for biomedical implants. nih.gov A similar approach could be envisioned for this compound, where it could be grafted onto a polymer backbone or a biomaterial surface to confer localized antimicrobial activity.
Lipidation, the covalent attachment of a fatty acid chain, is a powerful strategy to modulate the hydrophobicity of AMPs and thereby alter their interaction with biological membranes. mdpi.com This modification can enhance antimicrobial potency and influence selectivity towards microbial versus mammalian cells.
Studies on temporin analogues, such as Temporin L and Temporin-1CEb, have systematically explored the effects of N-terminal acylation with fatty acids of varying lengths (e.g., valeric acid (C5), lauric acid (C12), palmitic acid (C16)). mdpi.comnih.gov
Key Research Findings from Lipidation Studies:
Enhanced Activity: N-terminal lipidation can significantly improve antimicrobial activity. For example, a Temporin-1CEb analogue acylated with lauric acid (C12-DK5) showed a 10-fold to 20-fold improvement in activity against Candida species compared to the non-lipidated peptide. mdpi.com
Altered Selectivity: The length of the acyl chain is critical. While longer chains (C12, C16) can increase antimicrobial potency, they often lead to a concurrent increase in cytotoxicity towards human cells, likely due to stronger interactions with zwitterionic mammalian cell membranes. mdpi.com
Optimized Hydrophobicity: Shorter acyl chains, such as a pentyl group (C5), have been shown to provide a good balance, enhancing activity against resistant bacteria while maintaining low cytotoxicity, thereby improving the peptide's selectivity index. nih.gov
The table below summarizes the effect of lipidation on a temporin analogue.
| Compound | Modification | Activity vs. S. aureus (MIC, µg/mL) | Cytotoxicity vs. Fibroblasts (IC₅₀, µg/mL) |
|---|---|---|---|
| DK5 (Parent Peptide) | None | > 50 | > 50 |
| C5-DK5 | N-terminal Valeric Acid (C5) | 25 | 35.4 |
| C12-DK5 | N-terminal Lauric Acid (C12) | 1.56 | 8.6 |
| C16-DK5 | N-terminal Palmitic Acid (C16) | 6.25 | 4.4 |
Formulation and Delivery Systems for Research Applications
While potent, AMPs like this compound can face challenges such as poor stability against proteases and potential toxicity at high concentrations. mdpi.com To overcome these limitations for research and potential therapeutic applications, various formulation and delivery systems are being explored. mdpi.com
Nanoparticle Encapsulation: A promising strategy is the encapsulation of temporins into nanoparticles. For example, Temporin B has been successfully loaded into chitosan (B1678972) nanoparticles. nih.gov This formulation served two main purposes: it provided a sustained release of the peptide over several days and it significantly reduced the peptide's cytotoxicity against mammalian cells. The encapsulation efficiency was reported to be as high as 75%, demonstrating the feasibility of this approach. nih.gov
Polymeric Matrices for Controlled Release: Another approach involves embedding temporins into biodegradable polymeric matrices. In one study, Temporin A was incorporated into poly(ε-caprolactone) (PCL) devices. mdpi.com These matrices were designed for prolonged, near-zero-order release of the peptide over a period of up to 28 days, avoiding an initial "burst release." This type of system could be useful for applications requiring sustained local antimicrobial activity. mdpi.com Such delivery systems protect the peptide from degradation and help maintain its concentration within a desired range for extended periods. mdpi.com
These formulation strategies are crucial for advancing the study of this compound, enabling more complex in vitro and in vivo experiments by improving its stability and bioavailability.
Encapsulation in Nanoparticles and Polymeric Carriers
The encapsulation of antimicrobial peptides into nanoparticles and polymeric carriers is a widely explored strategy to enhance their stability, control their release, and reduce potential cytotoxicity. For instance, studies on other temporins, such as Temporin B, have successfully demonstrated encapsulation in chitosan nanoparticles, leading to reduced toxicity and sustained antibacterial action. mdpi.com Similarly, Temporin A has been loaded into polymeric carriers for controlled release. conicet.gov.ar
However, there is currently no available scientific literature or published research data detailing the encapsulation of this compound in any nanoparticle or polymeric carrier system. Consequently, no data tables on formulation characteristics, encapsulation efficiency, or release kinetics can be generated for this specific peptide.
Strategies for Targeted Delivery in Experimental Models
Targeted delivery aims to concentrate a therapeutic agent at a specific site, such as an infection or tumor, thereby increasing efficacy and minimizing off-target effects. This is often achieved by conjugating the delivery vehicle to targeting ligands or utilizing the physicochemical properties of the carrier. Experimental models, both in vitro and in vivo, are crucial for validating these strategies. For example, research on Temporin L has explored its interaction with bacterial components in experimental models of septic shock, demonstrating its potential for targeted action. conicet.gov.ar
A thorough search of scientific databases indicates that no studies on targeted delivery strategies for this compound have been published. Research has not yet extended to developing or testing specific delivery systems for this peptide in any experimental models. Therefore, no detailed findings or data on the efficacy of such systems for this compound are available.
Advanced Research Methodologies for Temporin 1spa Investigation
Biophysical and Structural Characterization Techniques
Biophysical methods are essential for understanding the physical and structural properties of Temporin-1SPa, particularly how it behaves in different environments and interacts with its targets, such as bacterial membranes. biopharminternational.com
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides like this compound in solution. uconn.educancer.gov It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, which for peptides, is dominated by the conformation of the peptide backbone (e.g., α-helix, β-sheet, random coil). uconn.edursc.org
In the study of temporins, CD spectroscopy is crucial for determining how the peptide's conformation changes upon moving from an aqueous environment to a membrane-mimicking one. nih.govnih.gov Typically, temporins, including analogs, exhibit a disordered or random coil structure in aqueous solutions, characterized by a single negative band near 200 nm in the CD spectrum. nih.govmdpi.com However, in the presence of membrane mimetics such as sodium dodecyl sulphate (SDS) micelles or trifluoroethanol (TFE), the CD spectra often transform to show characteristic double minima at approximately 208 nm and 222 nm, which is indicative of α-helical structure formation. nih.govmdpi.com This induced helicity is a key feature of many temporins, suggesting that the peptide folds into its active, helical conformation upon encountering a bacterial membrane. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the high-resolution, three-dimensional structure of peptides in a solution state that can mimic a biological environment. nih.gov For peptides like this compound that act on membranes, NMR studies are often conducted in the presence of detergent micelles (e.g., SDS or dodecylphosphocholine (B1670865) (DPC)) which serve as a simplified model for a bacterial membrane. nih.govnih.gov
While a specific NMR structure for this compound is not detailed in the available research, the methodology has been applied to closely related peptides studied in the same context, such as Temporin-1OLa. nih.govnih.gov In that case, NMR analysis revealed a distinct two-domain structure: a hydrophobic patch followed by a classic amphipathic α-helix. nih.govnih.gov This structural arrangement is believed to be fundamental to the peptide's ability to interact with and disrupt bacterial membranes, a mechanism likely shared by other temporins including this compound. nih.gov
Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. cureffi.orgupm.es It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event between two molecules, such as a peptide and its target. tainstruments.com A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. upm.esmalvernpanalytical.com
In the context of antimicrobial peptides like temporins, ITC is employed to characterize the binding to components of the bacterial cell envelope, such as lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.com For example, studies on Temporin 1CEa have used ITC to reveal that it binds to LPS, an interaction that is primarily driven by electrostatic attraction. mdpi.com The data obtained from such experiments are crucial for understanding the initial steps of the peptide's mechanism of action and the forces driving its association with bacterial targets. mdpi.comupm.es
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between peptides and lipid membranes. biopharminternational.comhoriba.com This can be achieved by monitoring the intrinsic fluorescence of tryptophan residues within the peptide's sequence or by using extrinsic fluorescent probes. nih.gov When a tryptophan-containing peptide like Temporin L is studied, its insertion into a lipid bilayer results in a shift of its fluorescence emission to a shorter wavelength (a "blue shift"), indicating the residue has moved to a more hydrophobic environment. nih.gov
Quenching assays can further quantify the depth of peptide insertion. nih.gov These studies provide dynamic information on the peptide's partitioning into the lipid bilayer, its orientation, and its ability to permeabilize the membrane, which are all critical aspects of its antimicrobial mechanism. nih.govunimi.it For instance, experiments with temporin analogs have used fluorescent dyes to demonstrate that the peptides rapidly induce membrane depolarization and permeabilization in target cells. unimi.itbiorxiv.org
Cellular and Microbiological Assays
To assess the biological activity of this compound, standardized cellular and microbiological assays are performed. These tests quantify the peptide's effectiveness against specific microorganisms.
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specified incubation period (e.g., 24 hours). microbe-investigations.comfrontiersin.org The MIC is typically determined using a broth microdilution method, where two-fold serial dilutions of the peptide are incubated with a standardized inoculum of the target bacterium in 96-well plates. nih.govnih.gov
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population. microbe-investigations.comnumberanalytics.com It is determined as a subsequent step to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar (B569324) plates without the peptide. nih.govnih.gov The lowest concentration that prevents any bacterial growth on the agar after incubation is considered the MBC. researchgate.net
Research on a set of six naturally occurring temporins, including this compound, has determined its MIC against various Gram-positive bacteria, highlighting its spectrum of activity. mdpi.com
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus USA300 | 1.6 - 12.5 | mdpi.com |
| Staphylococcus epidermidis 1457 | 12.5 | nih.gov |
| Bacillus subtilis 168 | 6.25 | nih.gov |
Time-Kill Kinetics and Growth Curve Analyses
Time-kill kinetics and growth curve analyses are fundamental methodologies used to characterize the pharmacodynamics of an antimicrobial agent by assessing the rate at which it kills a microbial population over time.
Time-Kill Kinetics Time-kill assays provide a dynamic picture of a compound's antimicrobial activity. In these experiments, a standardized inoculum of a target microorganism is exposed to the antimicrobial agent at various concentrations, often multiples of its Minimum Inhibitory Concentration (MIC). Aliquots are removed at specific time points, serially diluted, and plated to enumerate surviving colonies (Colony Forming Units, CFU/mL).
A study comparing the killing efficiency of several temporin peptides found that while some, like temporin-1OLa, killed Staphylococcus aureus rapidly (within 30 minutes), this compound was unable to achieve the same effect at the same concentration after 120 minutes. nih.gov This suggests that this compound may have a slower bactericidal action or a different primary mechanism compared to more rapidly acting temporins against this particular strain. nih.govresearchgate.net The killing effect of temporin peptides is generally observed to be both concentration- and time-dependent. nih.gov
Growth Curve Analyses Growth curve analysis is a statistical method used to study change in a variable over time. danmirman.orgamazon.com In microbiology, this involves monitoring the growth of a microbial population, typically by measuring optical density (OD), in the presence and absence of an antimicrobial compound. This allows researchers to model the trajectory of microbial growth and quantify the impact of the agent on growth parameters like the lag phase, exponential growth rate, and maximum population density. nih.govcolumbia.eduugent.be While specific growth curve analysis data for this compound is not detailed in the available literature, this methodology is crucial for understanding whether the peptide has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect.
Membrane Permeabilization Assays (e.g., Propidium Iodide Uptake, Calcein (B42510) Leakage)
A primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the microbial cell membrane. Assays that measure membrane permeabilization are therefore critical in investigating the function of this compound.
Propidium Iodide Uptake Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. researchgate.netlogosbio.com It is normally impermeant to cells with an intact cytoplasmic membrane. However, if a compound like this compound damages the membrane, PI can enter the cell, bind to nucleic acids, and emit a strong red fluorescence, which can be quantified using flow cytometry or fluorescence microscopy. researchgate.netlogosbio.com An increase in PI uptake over time or with increasing peptide concentration indicates compromised membrane integrity. cdnsciencepub.complos.orgresearchgate.net Studies on related temporins have successfully used PI staining to demonstrate rapid, dose-dependent increases in membrane permeability in both fungal and bacterial cells. cdnsciencepub.commdpi.com
Calcein Leakage The calcein leakage assay uses a fluorescent dye, calcein, which is encapsulated at a high, self-quenching concentration within artificial lipid vesicles (liposomes) that mimic the composition of microbial membranes. researchgate.netnih.gov When an antimicrobial peptide disrupts the liposome (B1194612) bilayer, the calcein is released into the surrounding buffer, becoming highly diluted and thus fluorescent. nih.gov The increase in fluorescence is directly proportional to the degree of membrane disruption caused by the peptide. researchgate.netnih.govplos.org This assay allows researchers to study the peptide's interaction with different lipid compositions, providing insight into its membrane selectivity. researchgate.net
Electron Microscopy (SEM, TEM) for Morphological Changes
Electron microscopy provides high-resolution visualization of the effects of an antimicrobial agent on the morphology and ultrastructure of microbial cells.
Scanning Electron Microscopy (SEM) SEM is used to image the surface of cells. cuni.czthermofisher.com In studies of antimicrobial peptides, SEM can reveal changes such as pore formation, surface roughening, blebbing, or complete cell lysis. For example, studies on other temporins have used SEM to show that treated fungal cells exhibit altered surfaces and perforated or destroyed walls. cdnsciencepub.com Similarly, S. aureus treated with the related peptide temporin-1OLa showed visible damage to the cell envelope. nih.gov
Transmission Electron Microscopy (TEM) TEM allows for the visualization of the internal structures of a cell by passing a beam of electrons through an ultra-thin section of the specimen. sciencelearn.org.nznottingham.ac.uk This technique can reveal intracellular consequences of membrane disruption, such as the leakage of cytoplasmic contents, disorganization of the cytoplasm, and damage to internal organelles. mdpi.comnih.gov TEM analysis of cells treated with other temporins has highlighted a thinned and distorted cell wall, modifications of cytoplasmic density, and leakage of intracellular components, confirming a membranolytic mechanism of action. cdnsciencepub.commdpi.com These microscopy techniques are essential for visually confirming the membrane-disrupting activity suggested by permeabilization assays.
Synergy Studies with Other Antimicrobials (Checkerboard Assays)
Synergy studies are performed to determine if the combination of two or more antimicrobial agents results in an effect that is greater than the sum of their individual effects. This is particularly important for overcoming drug resistance and broadening the spectrum of activity.
The checkerboard assay is a common in vitro method for assessing synergy. researchgate.netcreative-diagnostics.com In this assay, serial dilutions of two compounds are combined in a microtiter plate, creating a matrix of different concentration combinations. The growth of a target microorganism is then assessed in each well. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.
FIC Index Interpretation
Synergy: FIC ≤ 0.5
Additive/Indifference: 0.5 < FIC ≤ 4.0
Antagonism: FIC > 4.0
While specific synergy studies focusing on this compound are not prominently documented, research on closely related temporins has demonstrated the potential of this peptide class in combination therapies. For instance, temporin A has been shown to act synergistically with gentamicin (B1671437), and temporin-1OLa showed enhanced anti-biofilm activity when combined with linezolid. nih.govmdpi.com Another temporin analogue was found to be synergistic with amphotericin B against Candida albicans. cdnsciencepub.com These findings suggest that this compound could be a valuable candidate for similar checkerboard analyses with conventional antibiotics to identify potentially effective combination therapies.
In vitro Biofilm Inhibition and Eradication Assays
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents. Assays to evaluate a compound's effect on biofilms are critical for assessing its therapeutic potential.
Biofilm Inhibition Assay This assay determines a compound's ability to prevent the initial formation of biofilms. Microbial cells are incubated in a microtiter plate with sub-inhibitory concentrations of the antimicrobial agent. After an incubation period that allows for biofilm formation in the control wells, the planktonic (free-floating) cells are washed away. The remaining adherent biofilm is then quantified, typically by staining with crystal violet, followed by measuring the absorbance. A reduction in staining indicates inhibition of biofilm formation. nih.govresearchgate.net
Biofilm Eradication Assay This assay measures the ability of a compound to destroy a pre-formed, mature biofilm. Biofilms are first allowed to grow and mature in a microtiter plate for a set period (e.g., 24-48 hours). The mature biofilms are then treated with various concentrations of the antimicrobial agent. The viability of the remaining cells within the biofilm is subsequently assessed using methods like metabolic assays (e.g., XTT reduction) or by scraping the biofilm, plating for CFUs, and comparing to untreated controls. mdpi.comnih.govfrontiersin.org Studies on other temporins have shown they can both inhibit the formation of and eradicate mature biofilms of pathogens like Streptococcus mutans and Staphylococcus aureus. researchgate.netmdpi.com The related peptide temporin-1OLa has also demonstrated anti-biofilm capabilities. nih.gov
In vivo Preclinical Models (Non-Human)
Insect Models (e.g., Galleria mellonella) for Infection Studies
The greater wax moth, Galleria mellonella, has emerged as a valuable and widely used non-mammalian model for studying microbial infections and evaluating the in vivo efficacy of antimicrobial compounds. mdpi.comunizar.es
Advantages of the G. mellonella Model
Ethical Considerations: As an invertebrate, its use raises fewer ethical concerns than vertebrate models. unizar.es
Cost and Speed: The larvae are inexpensive to acquire and maintain, and experiments can be conducted rapidly. unizar.es
Physiological Relevance: G. mellonella can be incubated at 37°C, the human physiological temperature, and possesses an innate immune system with structural and functional similarities to that of vertebrates. mdpi.com
In a typical infection study, G. mellonella larvae are infected with a standardized dose of a pathogen. Subsequently, a treatment group receives the antimicrobial compound being tested. The efficacy of the treatment is assessed by monitoring larval survival rates over several days and comparing them to untreated or vehicle-treated control groups. A significant increase in survival in the treated group indicates in vivo efficacy of the compound. mdpi.com
A study that investigated six different temporins, including this compound, utilized the G. mellonella model to assess the in vivo potential of this peptide family. nih.govnih.gov In that research, the closely related peptide temporin-1OLa was shown to protect the larvae from a lethal Staphylococcus aureus infection, demonstrating the utility of this model for evaluating the therapeutic potential of temporins. nih.govnih.gov
Murine and Other Mammalian Models for Systemic and Localized Infection Studies
The investigation of this compound's efficacy in live mammalian systems is a critical step in evaluating its therapeutic potential. While in vitro studies provide foundational data on antimicrobial activity, in vivo models are indispensable for understanding the peptide's behavior in a complex biological environment, including its stability, distribution, and interaction with the host immune system. Research into the in vivo applications of temporins has utilized various murine models to simulate both systemic and localized infections.
Although direct in vivo studies specifically investigating this compound in mammalian models were not extensively detailed in the reviewed literature, the research on closely related temporin peptides, such as Temporin A and other analogues, offers significant insights into the potential applications and efficacy of this class of antimicrobial peptides. These studies have primarily focused on bacterial infections caused by pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Localized Infection Models
Murine models of localized infections, particularly skin and wound infections, are highly relevant for testing topically administered antimicrobial peptides. One significant study focused on a murine model of MRSA-infected surgical wounds. In this model, full-thickness wounds on the backs of mice were infected with MRSA. researchgate.net The topical application of Temporin A was shown to not only inhibit bacterial growth significantly but also to accelerate the wound healing process. researchgate.netconicet.gov.ar Histological analysis of the treated tissues revealed enhanced granulation tissue formation and collagen deposition, indicating a regenerative effect in addition to its antimicrobial action. researchgate.net
Another approach to localized infection models involves the investigation of biofilm-associated infections. While specific mammalian models for this compound and biofilms are not detailed, the ability of related temporins to act on biofilms in vitro suggests a potential area for future in vivo research. For instance, Temporin A has been shown to enhance the activity of gentamicin against S. aureus biofilms. mdpi.com
| Localized Infection Model | Animal Model | Pathogen | Peptide Studied | Key Findings | Reference(s) |
| Surgical Wound Infection | Mouse | Staphylococcus aureus (MRSA) | Temporin A | Significant bacterial growth inhibition; Accelerated wound repair; Increased granulation tissue and collagen formation. | researchgate.netconicet.gov.armdpi.com |
Systemic Infection Models
Systemic infections, such as sepsis, represent a life-threatening condition and are a crucial test for the efficacy of novel antimicrobial agents. Murine models of sepsis are commonly used to evaluate the potential of these agents to combat bloodstream infections. In one such model, the combination of Temporin A with the antibiotic imipenem (B608078) was found to improve the survival rate of mice with staphylococcal sepsis. mdpi.com
Furthermore, a study on a conjugate of a Temporin-1CEb analogue documented its stability and activity in a murine model of sepsis. mdpi.comnih.gov While not this compound itself, this finding underscores the potential for temporin family peptides to be effective in systemic applications. Research on Temporin L has also demonstrated that its combination with antibiotics can reduce plasma endotoxin (B1171834) levels and increase survival rates in rat models of infection. nih.gov These studies highlight the potential of temporins to act as adjuncts to conventional antibiotics in treating severe systemic infections.
| Systemic Infection Model | Animal Model | Pathogen | Peptide/Analogue Studied | Key Findings | Reference(s) |
| Staphylococcal Sepsis | Mouse | Staphylococcus aureus | Temporin A (in combination with imipenem) | Improved survival rate. | mdpi.com |
| Sepsis | Mouse | Not specified | DAL-PEG-DK5 (Temporin-1CEb analogue) | Documented stability and activity. | mdpi.comnih.gov |
| Endotoxemia | Rat | Not specified | Temporin L (in combination with antibiotics) | Reduced plasma endotoxin and TNF-alpha levels; High survival rates. | nih.gov |
It is important to note that while these studies on related temporins are promising, further research is required to specifically evaluate the efficacy of this compound in both localized and systemic mammalian infection models. Such studies would be essential to determine its unique therapeutic profile.
Challenges and Future Directions in Temporin 1spa Research
Addressing Stability and Proteolytic Degradation Issues in Biological Environments
A major obstacle for the therapeutic application of peptide-based drugs like Temporin-1SPa is their susceptibility to proteolytic degradation in biological environments. nih.govresearchgate.net Peptides are rapidly broken down by proteases present in blood, plasma, and serum, which significantly reduces their in vivo half-life and bioavailability. nih.govresearchgate.net This degradation is a natural process, as peptides in biological systems often act as signaling molecules that need to be cleared quickly after their function is complete. researchgate.net
Strategies to enhance the stability of temporins and other AMPs are a primary focus of research. These approaches often involve chemical modifications to the peptide backbone. One common strategy is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. researchgate.net This change can make the peptide less recognizable to proteases, thereby increasing its resistance to degradation without necessarily compromising its antimicrobial activity. researchgate.net Another approach involves modifying the N- or C-terminus of the peptide, as these are common sites for exopeptidase activity. researchgate.net The introduction of non-natural or modified amino acids at cleavage sites is also a viable strategy to inhibit protease action. researchgate.net For the temporin family, research has shown that such modifications can improve stability and, in some cases, even enhance biological activity. researchgate.netmdpi.com
Strategies for Expanding the Spectrum of Antimicrobial Activity
While this compound shows notable activity against Gram-positive bacteria, including vancomycin-intermediate Staphylococcus aureus (VISA), its efficacy against Gram-negative bacteria is more limited. mdpi.comencyclopedia.pubfrontiersin.org This is a common characteristic of many temporins, which is often attributed to the outer membrane of Gram-negative bacteria, particularly the lipopolysaccharide (LPS) layer, which can prevent the peptide from reaching its target cytoplasmic membrane. frontiersin.org
To broaden the antimicrobial spectrum of this compound, researchers are exploring the design of synthetic analogs. Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies involve systematically modifying the peptide's primary sequence and evaluating the impact on its activity. Key parameters that are often manipulated include the peptide's net positive charge and its hydrophobicity. mdpi.com For instance, increasing the net positive charge by substituting neutral or hydrophobic amino acids with cationic residues like lysine (B10760008) can enhance activity against Gram-negative bacteria. mdpi.comresearchgate.net This is because the increased positive charge can facilitate stronger interactions with the negatively charged LPS. However, a careful balance must be maintained, as excessive hydrophobicity can lead to increased toxicity against host cells. mdpi.commdpi.com
Table 1: Examples of Temporin Analogs with Altered Activity This table is illustrative and based on findings from the broader temporin family, as specific analog data for this compound is limited in the provided results.
Understanding and Counteracting Potential Resistance Development in Microorganisms
A significant advantage of AMPs over conventional antibiotics is the perceived lower likelihood of microorganisms developing resistance. encyclopedia.pubnih.gov This is often attributed to their mechanism of action, which typically involves the physical disruption of the cell membrane, a target that is less prone to modification through single-point mutations. conicet.gov.ar However, the emergence of resistance to AMPs is not impossible and has been observed, particularly in in vitro settings. encyclopedia.publibretexts.org
Microorganisms can develop resistance to antimicrobial agents through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, or active efflux of the drug from the cell. libretexts.org For AMPs, resistance might involve alterations in the composition of the bacterial cell membrane, reducing the peptide's ability to bind and disrupt it. Understanding these potential mechanisms is crucial for the long-term viability of this compound as a therapeutic candidate. Research into the evolution of resistance to temporins has shown that while resistance can develop, it may come at a fitness cost to the bacteria, potentially limiting its clinical impact. nih.gov Furthermore, some studies have indicated that bacteria that evolve resistance to one AMP may become more susceptible to another, a phenomenon known as collateral sensitivity. nih.gov This opens up possibilities for strategic combination therapies to mitigate resistance.
Investigation of Novel Synergistic Combinations
Combining this compound with other antimicrobial agents, including conventional antibiotics or other AMPs, is a promising strategy to enhance its efficacy, broaden its spectrum of activity, and potentially reduce the development of resistance. conicet.gov.armdpi.com Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. plos.org
For the temporin family, synergistic effects have been demonstrated in several studies. For example, Temporin A has been shown to act synergistically with a modified version of Temporin B against both Gram-positive and Gram-negative bacteria. plos.org This combination was also found to have anti-inflammatory properties in vivo. plos.org Another study reported that Temporin A enhances the activity of the antibiotic gentamicin (B1671437) against S. aureus biofilms. mdpi.commdpi.com The checkerboard assay is a standard method used to quantify these synergistic effects, determining the Fractional Inhibitory Concentration (FIC) index. nih.gov A low FIC index indicates a strong synergistic interaction. Investigating such combinations for this compound could unlock its potential for treating complex and multidrug-resistant infections.
Application of Computational Biology and Machine Learning for Peptide Design and Prediction
The design and optimization of peptide-based drugs can be a time-consuming and resource-intensive process. Computational biology and machine learning are emerging as powerful tools to accelerate this process. princeton.eduresearchgate.net These approaches can be used to model the structure-activity relationships of peptides, predict the antimicrobial activity of novel sequences, and design analogs with improved properties. mit.edunih.gov
For antimicrobial peptides, machine learning models can be trained on large datasets of known AMPs to identify the key features that determine their activity and selectivity. nih.gov These models can then be used to screen virtual libraries of peptide sequences to identify promising candidates for synthesis and experimental testing. researchgate.net For instance, artificial neural networks and other machine learning algorithms can be employed to create predictive frameworks for the properties of novel peptide designs. mit.edunih.gov While direct evidence of these methods being applied to this compound is not prevalent in the search results, the general trend in AMP research suggests that these in silico approaches will be instrumental in designing future generations of temporin analogs with enhanced stability, broader activity, and lower toxicity. princeton.eduresearchgate.net
Exploration of Non-Clinical Research Applications and Translational Potential
Beyond its direct therapeutic potential, this compound and its analogs can serve as valuable tools in non-clinical research. eupati.euiium.edu.my These peptides can be used to study the fundamental mechanisms of antimicrobial action, the structure and function of bacterial membranes, and the host-pathogen interactions. nih.govresearchgate.net
The translational potential of this compound hinges on successfully navigating the challenges outlined above. Non-clinical studies are a critical component of the drug development pipeline, providing essential data on a candidate's pharmacodynamics, pharmacokinetics, and toxicology before it can proceed to clinical trials. eupati.eu For this compound, this would involve in vitro and in vivo studies to establish its efficacy and safety profile. eupati.euiium.edu.my The development of novel drug delivery systems, such as encapsulation in polymeric carriers, could also enhance its translational potential by improving stability and controlling its release. conicet.gov.ar The ultimate goal is to translate the promising in vitro activity of this compound into a safe and effective therapeutic for treating bacterial infections in a clinical setting. mdpi-res.com
Conclusion
Synthesis of Key Research Findings on Temporin-1SPa
This compound is a 13-amino acid, C-terminally amidated peptide isolated from the Mink frog, Lithobates septentrionalis. uniprot.orgnih.gov It belongs to the temporin family of antimicrobial peptides, characterized by high hydrophobicity and a low positive charge. conicet.gov.ar Its primary mode of action is the disruption of microbial cell membranes, a common trait for this peptide class. plos.org Research has confirmed its potent bactericidal activity, particularly against Gram-positive bacteria, including drug-resistant strains like VISA and MRSA, with MIC values around 12.5 μM. nih.govmdpi.comencyclopedia.pub It also possesses antifungal properties but is largely inactive against Gram-negative bacteria. nih.gov While the broader temporin family shows significant anticancer potential, specific research into the anticancer effects of this compound is an emerging area. wikipedia.orgnih.gov
Outlook on the Future Role of this compound in Academic Research and Preclinical Development
This compound represents a promising candidate for further investigation in the quest for new anti-infective agents. Its efficacy against antibiotic-resistant Gram-positive bacteria makes it particularly relevant in the current landscape of increasing antimicrobial resistance. mdpi.comencyclopedia.pub Future academic research will likely focus on several key areas. Firstly, a more detailed elucidation of its anticancer activities is warranted, given the known properties of other temporins. mdpi.comresearchgate.net Secondly, comprehensive structure-activity relationship studies, involving the synthesis of this compound analogues, could lead to the development of second-generation peptides with enhanced potency and improved selectivity, minimizing toxicity to mammalian cells. mdpi.comnih.govresearchgate.net Such optimized analogues could then proceed to preclinical development, exploring their potential as topical agents against skin infections or as components of novel therapeutic strategies to combat resistant pathogens.
Q & A
Q. How is Temporin-1SPa structurally characterized in preliminary research?
Structural characterization involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and mass spectrometry. NMR provides atomic-level resolution for peptide folding in solution, while CD spectroscopy identifies secondary structures (e.g., α-helices, β-sheets) under varying conditions (e.g., pH, lipid interactions). Mass spectrometry confirms molecular weight and purity. For reproducibility, experimental protocols must detail solvent systems, temperature controls, and peptide concentrations .
Q. What in vitro assays are commonly used to assess this compound’s antimicrobial activity?
Standard assays include broth microdilution (to determine minimum inhibitory concentrations, MICs) and time-kill kinetics. Researchers must standardize microbial inoculum density (e.g., 1–5 × 10⁵ CFU/mL), growth media (e.g., Mueller-Hinton broth), and incubation conditions (temperature, duration). Include positive controls (e.g., polymyxin B) and validate results across multiple bacterial strains to account for species-specific variability .
Q. What ethical considerations apply when testing this compound in animal models?
Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample size justification, and anesthesia protocols. Experimental designs should minimize suffering, and efficacy studies must include sham-treated controls. Document approval from ethics committees and reference established protocols for peptide administration (e.g., intravenous vs. topical) .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s mechanism of action against biofilms?
Use confocal microscopy with live/dead staining (e.g., SYTO 9/propidium iodide) to visualize biofilm disruption. Quantify extracellular matrix components (e.g., polysaccharides via phenol-sulfuric acid assay) and correlate with peptide concentration. Include controls for biofilm maturation stages and validate findings using genetic knockout strains (e.g., ΔpelA Pseudomonas) to isolate matrix-specific effects .
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?
Perform meta-analyses to identify variables influencing cytotoxicity, such as cell lines (primary vs. immortalized), assay duration, and membrane lipid composition. Use standardized MTT/CCK-8 assays with identical exposure times and serum concentrations. Cross-reference with proteomic data to identify cell-specific stress responses and validate using 3D tissue models for physiological relevance .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous cell populations?
Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Account for heterogeneity using mixed-effects models or bootstrapping. For RNA-seq data, use DESeq2 or edgeR to adjust for multiple testing. Report p-values with confidence intervals and ensure raw data are archived for reanalysis .
Q. What strategies optimize this compound’s stability in physiological conditions for in vivo applications?
Conduct stability assays in simulated body fluid (SGF/SIF) with HPLC monitoring of degradation. Modify peptide sequences via D-amino acid substitution or PEGylation to enhance protease resistance. Use liposomal encapsulation or nanoparticle carriers to prolong half-life, and validate stability via circular dichroism post-formulation .
Q. How can researchers integrate multi-omics data to elucidate this compound’s immunomodulatory effects?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify cytokine networks or metabolic shifts. Validate hypotheses with siRNA knockdowns of key immune receptors (e.g., TLR4) in macrophage models .
Methodological Best Practices
- Data Reproducibility : Archive raw spectra, microscopy images, and flow cytometry files in FAIR-compliant repositories (e.g., Zenodo). Document software versions (e.g., ImageJ, GraphPad Prism) and parameter settings .
- Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate conflicting results. Highlight methodological differences (e.g., peptide synthesis purity, solvent systems) as potential confounders .
- Peer Review Preparation : Align with journal requirements (e.g., Beilstein Journal guidelines) for supplementary materials, including synthetic protocols and spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
